2,2,3,3-Tetrafluoropropyl trifluoroacetate
CAS No.: 107551-72-4
VCID: VC0011900
Molecular Formula: C5H3F7O2
Molecular Weight: 228.06 g/mol
* For research use only. Not for human or veterinary use.

Description | 2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated organic compound with the molecular formula C₅H₃F₇O₂ and a molecular weight of 228.07 g/mol . It is also known as 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate . The compound is characterized by a unique structure that includes fluorine atoms attached to a propyl group and a trifluoroacetate functional group. Multiple fluorine atoms give it distinct physical and chemical properties, such as increased lipophilicity and thermal stability. It boils at 90-93 ℃ and has a refractive index of 1.3005 . The chemical behavior of 2,2,3,3-Tetrafluoropropyl trifluoroacetate is influenced by its highly electronegative fluorine atoms. The compound can participate in reactions typical of esters and fluorinated compounds. Studies suggest its trifluoroacetate group can interact with amino acids or other biomolecules through nucleophilic attack, making it crucial to understand these interactions for assessing its safety and efficacy in potential applications. It may cause skin and serious eye irritation . A similar compound is 2,2,3,3,3-Pentafluoropropyl trifluoroacetate, which has one more fluorine atom. Another related compound is 2,2,3-Tetrafluoropropyl trifluoroacetate, which has fewer fluorine atoms and potentially different reactivity. 2,2,3,3-Tetrafluoropropyl trifluoroacetate is also used as a diluent in lithium-ion batteries because of the electron withdrawing nature of fluorine . |
---|---|
CAS No. | 107551-72-4 |
Product Name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate |
Molecular Formula | C5H3F7O2 |
Molecular Weight | 228.06 g/mol |
IUPAC Name | 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate |
Standard InChI | InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 |
Standard InChIKey | QWXXHRSQCJGYQR-UHFFFAOYSA-N |
SMILES | C(C(C(F)F)(F)F)OC(=O)C(F)(F)F |
Canonical SMILES | C(C(C(F)F)(F)F)OC(=O)C(F)(F)F |
PubChem Compound | 2776755 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume